{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol
Description
{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol is a benzyl alcohol derivative featuring a 3,4-dichlorophenoxy group attached via a methylene bridge to the para position of the phenyl ring.
Properties
IUPAC Name |
[4-[(3,4-dichlorophenoxy)methyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c15-13-6-5-12(7-14(13)16)18-9-11-3-1-10(8-17)2-4-11/h1-7,17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNPXLIWVIDMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)COC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649791 | |
| Record name | {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-50-1 | |
| Record name | {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol typically involves the reaction of 3,4-dichlorophenol with benzyl chloride under basic conditions to form the intermediate compound, which is then reduced to the final product using a reducing agent such as sodium borohydride .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
The compound is widely used as a reagent in organic synthesis due to its ability to undergo various chemical reactions:
- Oxidation : Converts to aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction : Can be reduced to alcohols using sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Engages in nucleophilic substitutions at the phenyl ring with reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) .
Biological Studies
Research has demonstrated that {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol can modulate various biological systems:
- It has been investigated for its potential therapeutic applications, particularly in drug development targeting specific diseases.
- Studies have shown its effects on cellular pathways, indicating possible roles in cancer research and treatment .
Medicinal Chemistry
The compound's structural characteristics make it a candidate for developing new pharmaceuticals:
- Ongoing research aims to explore its efficacy against various cancer cell lines, demonstrating significant antiproliferative activity .
- Its interaction with specific molecular targets suggests potential for developing drugs that can modulate biochemical pathways involved in disease mechanisms.
Case Studies
Mechanism of Action
The mechanism of action of {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain biochemical pathways, leading to its observed effects. detailed information on its exact mechanism of action is limited and requires further research .
Comparison with Similar Compounds
Key Observations :
- Its benzyl alcohol group enhances polarity relative to C3 but reduces solubility compared to 2,4-D’s carboxylic acid .
Research Findings and Implications
- Toxicity: Chlorophenols are associated with hepatotoxicity and endocrine disruption. The target compound’s higher lipophilicity may exacerbate these effects, necessitating further ecotoxicological studies .
- Metabolism: The benzyl alcohol group could undergo glucuronidation or oxidation, altering its environmental fate compared to non-alcohol analogs .
Biological Activity
The compound {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol, often referred to as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a dichlorophenyl moiety, which is known to enhance biological activity due to electron-withdrawing effects. The presence of the hydroxymethyl group contributes to its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives with dichlorophenyl groups possess significant antibacterial and antifungal properties. For instance, compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been documented, indicating potential use in treating inflammatory diseases. Its action may involve the inhibition of pro-inflammatory cytokines .
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various phenolic compounds, including those with dichlorophenyl substitutions. The results indicated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 32 µg/mL for these compounds .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| A | 16 | 32 |
| B | 32 | 16 |
| C | 16 | 16 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example, in a study involving breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM, indicating significant potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A431 | 30 |
| HT29 | 20 |
The proposed mechanisms through which this compound exerts its effects include:
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
- Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression in various cancer types.
- Modulation of Signaling Pathways : The compound may inhibit pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression .
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound.
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Results showed significant reduction in swelling and inflammatory markers when treated with this compound compared to control groups.
Q & A
Q. What are the recommended synthetic routes for {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol?
The compound can be synthesized via reduction of its ketone precursor, {4-[(3,4-Dichlorophenoxy)methyl]phenyl}ketone. A common method involves using diisobutylaluminum hydride (DIBAL-H) as a reducing agent at low temperatures (-70°C) under anhydrous conditions. Post-reduction, purification via column chromatography (hexane/EtOAc systems) and characterization by H NMR and C NMR are critical for confirming structural integrity. For example, similar protocols achieved quantitative yields in related chlorinated aromatic alcohols .
Q. How is the compound characterized to confirm its structure and purity?
Key characterization techniques include:
- NMR Spectroscopy : H NMR (200–400 MHz) identifies proton environments (e.g., aromatic protons at δ 6.91–7.52 ppm, hydroxyl groups at δ 5.10 ppm). C NMR confirms carbon assignments, such as dichlorophenoxy substituents (~156 ppm for ether-linked carbons) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and detects impurities. Retention time comparisons with reference standards ensure purity .
Q. What safety protocols are essential when handling this compound?
Due to its chlorinated aromatic structure, researchers must:
- Conduct a hazard analysis for reagents (e.g., DIBAL-H, chlorinated solvents) and byproducts.
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Follow waste disposal guidelines for halogenated organics. Risk assessments should reference ACS and OSHA standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:
- Catalyst stoichiometry : Excess DIBAL-H (5.1 equiv.) enhances reduction efficiency but may require quenching controls .
- Temperature gradients : Maintaining -70°C prevents side reactions (e.g., over-reduction).
- Solvent selection : Anhydrous THF or toluene improves reagent solubility and stability. Scalability studies should monitor exothermicity and gas evolution .
Q. What strategies resolve contradictions in reported spectral data for structurally similar compounds?
Discrepancies in NMR or MS data often arise from solvent effects, impurities, or instrument calibration. Solutions include:
Q. How can researchers assess the compound’s potential biological activity?
Preliminary screens should focus on:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
- Enzyme inhibition studies : Target enzymes relevant to chlorinated aromatics (e.g., cytochrome P450).
- SAR analysis : Compare activity with analogs (e.g., dichlorophenoxy vs. methoxy derivatives) to identify key functional groups .
Q. What environmental factors influence the compound’s stability during storage?
Stability studies should evaluate:
Q. How does the compound compare to structural analogs in synthetic utility?
Compared to {4-[(4-Methoxyphenoxy)methyl]phenyl}methanol:
- Electrophilicity : The electron-withdrawing Cl groups enhance reactivity in nucleophilic substitutions.
- Solubility : Lower water solubility due to hydrophobicity of dichlorophenoxy groups.
- Applications : Greater potential as a pesticidal intermediate vs. methoxy analogs’ use in fragrances .
Q. What advanced analytical methods detect trace impurities in the compound?
Q. Can green chemistry principles be applied to its synthesis?
Potential approaches include:
- Biocatalysis : Enzymatic reduction using alcohol dehydrogenases (e.g., from Daucus carota cells) under aqueous conditions .
- Solvent substitution : Replace DMF or THF with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported DIBAL-H) reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
